Yasushi Yabuki,
Lei Wu,
Kohji Fukunaga
PMID: 31474557
DOI:
10.1016/j.jphs.2019.07.015
Abstract
Atypical antipsychotics improve positive and negative symptoms but are not effective for treating cognitive impairments in patients with schizophrenia. We previously reported that cognitive impairments in neonatal ventral hippocampus (NVH)-lesioned rats show resistance to atypical antipsychotics risperidone and are associated with reduced calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC) signaling in memory-related regions. The cognitive enhancer ST101 (spiro[imi-dazo[1,2-a]pyridine-3,2-indan]-2(3H)-one) stimulates CaMKII activity in the hippocampus and medial prefrontal cortex (mPFC). We thus tested ST101 on cognitive impairments in NVH-lesioned rats. Chronic ST101 administration (0.1 and/or 0.5 mg/kg, p.o.) significantly improved deficits in prepulse inhibition (PPI), social interaction, and cognitive function in NVH-lesioned rats. ST101 administration (0.5 mg/kg, p.o.) significantly restored the decreased CaMKII autophosphorylation (Thr-286) in the mPFC and hippocampal CA1 regions of NVH-lesioned rats when assessed by immunohistochemistry. Chronic ST101 administration (0.1 mg/kg, p.o.) improved the decline in phosphorylation levels of CaMKII (Thr-286), PKCα (Ser-657), α-amino-3-hydroxy-5-methyl-4-isoxazol- propionic acid (AMPA)-type glutamate receptor subunit 1 (GluA1: Ser-831), and N-methyl-d-aspartate (NMDA) receptor subunit 1 (GluN1: Ser-896) in the mPFC and hippocampal CA1 regions. Taken together, these results suggest that ST101 improves schizophrenia-like behaviors and cognitive impairment by enhancing CaMKII/PKCα signaling in the mPFC and hippocampus in NVH-lesioned rats.
Songyeon Ahn,
Yong Soo Kim,
Myeong Seup Kim,
Jihyae Ann,
Heejin Ha,
Young Dong Yoo,
Young Ho Kim,
Peter M Blumberg,
Robert Frank-Foltyn,
Gregor Bahrenberg,
Hannelore Stockhausen,
Thomas Christoph,
Jeewoo Lee
PMID: 31864799
DOI:
10.1016/j.bmcl.2019.126838
Abstract
A series of indane-type acetamide and propanamide analogues were investigated as TRPV1 antagonists. The analysis of structure-activity relationship indicated that indane A-region analogues exhibited better antagonism than did the corresponding 2,3-dihydrobenzofuran and 1,3-benzodioxole surrogates. Among them, antagonist 36 exhibited potent and selective antagonism toward capsaicin for hTRPV1 and mTRPV1. Further, in vivo studies indicated that antagonist 36 showed excellent analgesic activity in both phases of the formalin mouse pain model and inhibited the pain behavior completely at a dose of 1 mg/kg in the 2nd phase.
Jing Li,
Ying Han,
Chuan-Feng Chen
PMID: 33498575
DOI:
10.3390/molecules26030536
Abstract
Starting from the enantiopure precursors, a pair of chiral macrocyclic arenes named helic[1]triptycene[3]arenes were conveniently synthesized. The circular dichroism (CD) spectra of the enantiomeric macrocyclic arenes exhibited mirror images, and the X-ray single crystal structures confirmed their absolute conformations as well. Moreover, the macrocyclic arenes showed strong complexation with secondary ammonium and primary ammonium salts containing aminoindan groups. In particular, the chiral macrocyclic arenes exhibited enantioselective recognition ability towards the chiral secondary ammonium salts containing aminoindan groups with an enantioselective ratio up to 3.89.
Vijaya B Kumar,
Fong-Fu Hsu,
Vijaya M Lakshmi,
Kathleen N Gillespie,
William J Burke
PMID: 30579934
DOI:
10.1016/j.ejphar.2018.12.027
Abstract
3,4-Dihydroxyphenylacetaldehyde (DOPAL), the monoamine oxidase (MAO) metabolite of dopamine, plays a role in pathogenesis of Parkinson disease, inducing α-synuclein aggregation. DOPAL generates discrete α-synuclein aggregates. Inhibiting this aggregation could provide therapy for slowing Parkinson disease progression. Primary and secondary amines form adducts with aldehydes. Rasagiline and aminoindan contain these amine groups. DOPAL-induced α-synuclein aggregates were resolved in the presence and absence of rasagiline or aminoindan using quantitative Western blotting. DOPAL levels in incubation mixtures, containing increased rasagiline or aminoindan concentrations, were determined by high pressure liquid chromatography (HPLC). Schiff base adducts between DOPAL and rasagiline or aminoindan were determined using mass spectrometry. A neuroprotective effect of rasagiline and aminoindan against DOPAL-induced toxicity was demonstrated using PC-12 cells. Rasagiline and aminoindan significantly reduced aggregation of α-synuclein of all sizes in test tube and PC-12 cells experiments. Dimethylaminoindan did not reduce aggregation. DOPAL levels in incubation mixtures were reduced with increasing rasagiline or aminoindan concentrations but not with dimethylaminoindan. Schiff base adducts between DOPAL and either rasagiline or aminoindan were demonstrated by mass spectrometry. A neuroprotective effect against DOPAL-induced toxicity in PC-12 cells was demonstrated for both rasagiline and aminoindan. Inhibiting DOPAL-induced α-synuclein aggregation through amine adducts provides a therapeutic approach for slowing Parkinson disease progression.
Charles C J Loh,
Iuliana Atodiresei,
Dieter Enders
PMID: 23821535
DOI:
10.1002/chem.201302131
Abstract
Alicia Jiménez-Almarza,
Daniel Diez-Iriepa,
Mourad Chioua,
Beatriz Chamorro,
Isabel Iriepa,
Ricardo Martínez-Murillo,
Dimitra Hadjipavlou-Litina,
María Jesús Oset-Gasque,
José Marco-Contelles
PMID: 30771691
DOI:
10.1016/j.bioorg.2019.01.071
Abstract
In this work six PBN-related indanonitrones 1-6 have been designed, synthesized, and their neuroprotection capacity tested in vitro, under OGD conditions, in SH-SY5Y human neuroblastoma cell cultures. As a result, we have identified indanonitrones 1, 3 and 4 (EC
= 6.64 ± 0.28 μM) as the most neuroprotective agents, and in particular, among them, indanonitrone 4 was also the most potent and balanced nitrone, showing antioxidant activity in three experiments [LOX (100 μM), APPH (51%), DPPH (36.5%)], being clearly more potent antioxidant agent than nitrone PBN. Consequently, we have identified (Z)-5-hydroxy-N-methyl-2,3-dihydro-1H-inden-1-imine oxide (4) as a hit-molecule for further investigation.
Barbara Pio,
Harry R Chobanian,
Yan Guo,
Hubert Josien,
William K Hagmann,
Michael Miller,
Maria E Trujillo,
Melissa Kirkland,
Daniel Kosinski,
Joel Mane,
Michele Pachanski,
Boonlert Cheewatrakoolpong,
Eric Ashley,
Robert Orr,
Michael J Wright,
Randal Bugianesi,
Sarah Souza,
Xiaoping Zhang,
Jerry Di Salvo,
Adam B Weinglass,
Richard Tschirret-Guth,
Koppara Samuel,
Qing Chen,
Jackie Shang,
James Lamca,
Juliann Ehrhart,
Ravi Nargund,
Andrew D Howard,
Steven L Colletti
PMID: 31109791
DOI:
10.1016/j.bmcl.2019.04.050
Abstract
GPR40 (FFAR1 or FFA1) is a G protein-coupled receptor, primarily expressed in pancreatic islet β-cells and intestinal enteroendocrine cells. When activated by fatty acids, GPR40 elicits increased insulin secretion from islet β-cells only in the presence of elevated glucose levels. Towards this end, studies were undertaken towards discovering a novel GPR40 Agonist whose mode of action is via Positive Allosteric Modulation of the GPR40 receptor (AgoPAM). Efforts were made to identify a suitable GPR40 AgoPAM tool molecule to investigate mechanism of action and de-risk liver toxicity of GPR40 AgoPAMs due to reactive acyl-glucuronide (AG) metabolites.
Yimin Qian,
Karin Conde-Knape,
Shawn D Erickson,
Fiorenza Falcioni,
Paul Gillespie,
Irina Hakimi,
Francis Mennona,
Yonglin Ren,
Hamid Salari,
Sung-Sau So,
Jefferson W Tilley
PMID: 23743277
DOI:
10.1016/j.bmcl.2013.05.017
Abstract
Benzimidazole and indane are the two key fragments in our potent and selective MCH-1 receptor (MCHR1) antagonists. To identify novel linkers connecting the two fragments, we investigated diamino-cycloalkane-derived analogs and discovered highly potent antagonists with cis-1,4-diaminocyclohexane as a unique spacer in this chemical class. Structural overlay suggested that cis-1-substituted-4-aminocyclohexane functions as a bioisostere of 4-substituted-piperidine and that the active conformation adopts a U-shaped orientation.
Zhi-Jun Jia,
Kun Jiang,
Qing-Qing Zhou,
Lin Dong,
Ying-Chun Chen
PMID: 23712483
DOI:
10.1039/c3cc42823k
Abstract
An aminocatalytic asymmetric Diels-Alder reaction of 2,4-dienals and labile 1-indenones in situ generated from 3-bromo-1-indanones was developed, producing highly fused indane products with multiple chiral centres followed by a cascade N-heterocyclic carbene-mediated benzoin condensation.
Hui Qian,
Wanxiang Zhao,
Herman H-Y Sung,
Ian D Williams,
Jianwei Sun
PMID: 23169191
DOI:
10.1039/c2cc37102b
Abstract
An efficient organocatalyzed strategy for the synthesis of 3-amino-1-indanols has been developed. This method is complementary to the conventional Friedel-Crafts strategy. It is also applicable to the synthesis of enantioenriched 3-amino-1-indanols.